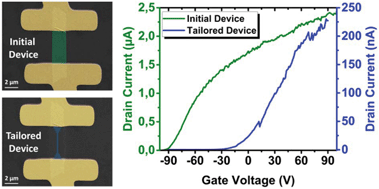Electrical and geometrical tuning of MoS2 field effect transistors via direct nanopatterning†
Nanoscale Pub Date: 2019-05-30 DOI: 10.1039/C9NR02464F
Abstract
Mechanically exfoliated van der Waals materials can be used to prepare proof-of-concept electronic devices. Their optoelectronic properties strongly depend on the geometry and number of layers present in the exfoliated flake. Once the device fabrication steps have been completed, tuning the device response is complex, since the geometry and number of layers cannot be easily modified. In this work, we employ Pulsed Focused Electron Beam Induced Etching (PFEBIE) to tailor the geometry and electronic properties of field effect transistors based on mechanically exfoliated Molybdenum Disulfide (MoS2) flakes. First, MoS2 field effect transistors are fabricated via optical lithography and conventional methods. Then, the geometry of the MoS2 source–drain conduction channel is modified employing a Xenon difluoride (XeF2) gas injection nozzle combined with a pulsed electron beam pattern-generation system. Electrical characterization of devices carried out before and after the nanopatterning step via PFEBIE reveals a shift in the doping from N-type towards P-type. We attribute this change to sulfur vacancies induced during the direct nanopatterning step. This is confirmed by micro-Raman and micro-Photoluminescence spectroscopy experiments. The direct nanopatterning method allows us to fine-tune the geometry and thus the electronic properties of the devices, once the conventional fabrication steps have been completed. The success rate of our tailoring method exceeds 85% when tuning the geometry of the flake into a 250 nm wide and straight conduction channel between source and drain.


Recommended Literature
- [1] Sample preparation procedures for accurate and precise isotope analysis of Pb in peat by multiple collector (MC)-ICP-MS†‡
- [2] Contents list
- [3] Study of binary and ternary metal complexes containing the sulfato ligand: molecular models for selected non-catalytic sites in sulfurylase†
- [4] Zwitterionic π-radical involving EDT-TTF-imidazole and F4TCNQ: redox properties and self-assembled structure by hydrogen-bonds and multiple S⋯S interactions†
- [5] A novel magnetic fluid for ultra-fast and highly efficient extraction of N1-methylnicotinamide in urine samples†
- [6] Optimization of double-vortex-assisted matrix solid-phase dispersion for the rapid determination of paraben preservative residues in leafy vegetables†
- [7] Sustainability in Ru- and Pd-based catalytic systems using N-heterocyclic carbenes as ligands
- [8] Visualising the equilibrium distribution and mobility of organic contaminants in soil using the chemical partitioning space†
- [9] A pentaquinone based probe for relay recognition of F− and Cu2+ ions: sequential logic operations at the molecular level†
- [10] Synthesis of a layered zinc phosphate, [NH3(CH2)2NH2(CH2)3NH3][Zn2(PO4)(HPO4)2]·H2O, and its transformation to a extra-large pore three-dimensional zinc phosphate, [NH3(CH2)2NH2(CH2)3NH3][Zn3(PO4)(HPO4)3]

Journal Name:Nanoscale
Research Products
-
CAS no.: 108694-93-5
-
CAS no.: 124252-41-1
-
CAS no.: 136088-69-2









